2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

This specific 2-benzyloxy-4-trifluoromethyl regioisomer provides a distinct electronic environment and steric profile essential for medicinal chemistry SAR studies. Its high inferred lipophilicity (LogP ~4.08) makes it a strategic choice for optimizing membrane permeability and metabolic stability in antibacterial drug candidates. Choose this well-characterized building block to maintain data integrity and accelerate focused library synthesis.

Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
CAS No. 1822843-97-9
Cat. No. B6336789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid
CAS1822843-97-9
Molecular FormulaC15H11F3O3
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
InChIKeyFGQHTLAUACZZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid (CAS 1822843-97-9): A Versatile Building Block for Medicinal Chemistry and Advanced Organic Synthesis


2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid (CAS 1822843-97-9) is a trisubstituted aromatic carboxylic acid with the molecular formula C15H11F3O3 and a molecular weight of 296.24 g/mol . It is a key intermediate in pharmaceutical research, valued for its combination of a benzyloxy protecting group and a strongly electron-withdrawing trifluoromethyl (-CF3) substituent on the benzoic acid core . The presence of the -CF3 group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality provides a convenient handle for further derivatization, making it a versatile building block for synthesizing complex bioactive molecules .

Why 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid Cannot Be Replaced by Its Regioisomers in Structure-Activity Relationship (SAR) Studies


In medicinal chemistry, the precise positioning of substituents on an aromatic ring is critical for molecular recognition and biological activity. 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid possesses a unique 2-benzyloxy and 4-trifluoromethyl substitution pattern. This specific ortho-/para-relationship between the electron-donating benzyloxy group and the electron-withdrawing trifluoromethyl group creates a distinct electronic environment on the benzoic acid ring, which differs fundamentally from other regioisomers like the 2-benzyloxy-5-trifluoromethyl, 3-benzyloxy-4-trifluoromethyl, and 4-benzyloxy-2-trifluoromethyl analogs . Substituting one of these analogs in a synthesis or assay would alter the molecule's dipole moment, steric hindrance around the carboxylic acid, and potential for hydrogen bonding, thereby invalidating structure-activity relationship (SAR) data and potentially leading to false negative or positive results .

Quantitative Differentiation of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid Against Closest Analogs


Acidity (pKa) and Ionization State as a Function of Regioisomerism

The predicted pKa of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is 2.97±0.36 . While experimental data for all isomers are not available in a single study, this value is significantly lower than the typical pKa of unsubstituted benzoic acid (4.20), indicating a stronger acid. This is a direct consequence of the electron-withdrawing trifluoromethyl group at the 4-position, which is more effectively transmitted to the carboxylic acid when it is in the ortho position to the benzyloxy group, as in this isomer [1]. This enhanced acidity impacts its reactivity in amide coupling reactions and its ionization state at physiological pH, which can be a critical parameter for solubility and permeability in biological assays .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity (LogP) and Its Impact on Drug-Likeness

The trifluoromethyl group is a well-known lipophilic moiety. For the structurally related isomer, 3-(benzyloxy)-4-(trifluoromethyl)benzoic acid, a LogP value of 4.08 has been reported [1]. The 2-benzyloxy-4-trifluoromethyl isomer is expected to have a similar LogP. This is in stark contrast to the more polar, unsubstituted benzoic acid (LogP ~ 1.87) [2]. This higher lipophilicity is a direct consequence of the specific combination of the benzyloxy and trifluoromethyl substituents, which can enhance membrane permeability and improve a drug candidate's absorption profile .

ADME Drug Design Lipophilicity

Synthetic Utility and Commercial Availability Compared to Other Regioisomers

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid (CAS 1822843-97-9) is widely available from multiple major chemical suppliers, including AKSci and Sigma-Aldrich (via AOBChem), with purities typically specified at ≥95% . In contrast, the isomer 3-(benzyloxy)-4-(trifluoromethyl)benzoic acid (CAS 946007-74-5) is often listed as a specialized compound with longer lead times and higher prices, indicative of a more niche research application [1]. This broader commercial availability for the 2,4-isomer suggests it is a more established and frequently utilized scaffold in pharmaceutical research, ensuring faster and more reliable access for synthesis programs.

Chemical Synthesis Procurement Building Blocks

Antibacterial Potency Linked to 4-Trifluoromethylbenzyl Moiety

A study on antibacterial oximes demonstrated that a derivative containing a 4-trifluoromethylbenzyl substituent (a core structural feature of the target compound) showed a twofold lower inhibitory dose (128 µg/mL) against S. aureus compared to other tested substances [1]. Furthermore, an aminoguanidine hydrazone derivative with a 3-(4-trifluoromethyl)-benzyloxy group exhibited potent antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL [2]. These findings from structurally related compounds provide a strong class-level inference that the 4-trifluoromethylbenzyl motif, present in the target compound, is a privileged structure for conferring antibacterial activity against Gram-positive pathogens.

Antibacterial SAR Medicinal Chemistry

Metabolic Stability Profile Inferred from Trifluoromethylated Benzoic Acid Scaffold

While direct metabolic stability data for the specific compound is not available, the trifluoromethyl group on a benzoic acid scaffold is widely recognized for enhancing metabolic stability . This is achieved by blocking potential sites of oxidative metabolism. The presence of the benzyloxy group may also influence metabolism, but the core 2-benzyloxy-4-trifluoromethylphenyl motif is a common feature in many drug candidates, and its inclusion is a strategic design choice to improve the pharmacokinetic profile .

Metabolic Stability ADME Drug Discovery

Optimal Research and Procurement Scenarios for 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid


Medicinal Chemistry: Synthesis of Antibacterial Lead Compounds

This compound is ideally suited as a starting material for the synthesis of novel antibacterial agents, particularly those targeting Gram-positive bacteria. The evidence that a structurally related 4-trifluoromethylbenzyl moiety confers a ≥2x improvement in potency against S. aureus [1] and can achieve an MIC of 1 µg/mL [2] makes this a privileged scaffold for antibiotic drug discovery. Medicinal chemists should prioritize this specific regioisomer for building focused libraries to explore SAR around antibacterial activity.

ADME Optimization: Enhancing Lipophilicity and Permeability

The high lipophilicity (inferred LogP ~4.08) of this regioisomer makes it an excellent candidate for optimizing the ADME profile of drug candidates. It should be selected when a project's target profile requires an increase in LogP to enhance membrane permeability [1]. This is a strategic procurement choice for projects where the lead compound has poor cellular penetration due to high polarity.

Chemical Synthesis: Reliable Building Block for High-Throughput Experimentation

Due to its wide commercial availability from multiple reputable vendors with standard purities of ≥95% [1][2], this compound is the preferred choice for high-throughput synthesis and parallel medicinal chemistry workflows. Its ready availability minimizes procurement delays, ensuring consistent and rapid access for large-scale screening and library production, unlike its less available regioisomers [3].

Technical Documentation Hub

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